Cas no 2249767-83-5 ((3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride)

(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
- (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride
- 2249767-83-5
- EN300-39854979
-
- インチ: 1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1
- InChIKey: YRRSOYOVCYKXJO-RGMNGODLSA-N
- SMILES: Cl.O(C([C@H](C)N)=O)CC1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- 精确分子量: 305.0414628g/mol
- 同位素质量: 305.0414628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39854979-0.1g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 0.1g |
$461.0 | 2023-07-06 | |
1PlusChem | 1P02AF1S-1g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 1g |
$1705.00 | 2024-05-25 | |
Enamine | EN300-39854979-0.5g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 0.5g |
$1037.0 | 2023-07-06 | |
Aaron | AR02AFA4-10g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 10g |
$7879.00 | 2023-12-15 | |
Aaron | AR02AFA4-1g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 1g |
$1853.00 | 2025-02-17 | |
1PlusChem | 1P02AF1S-50mg |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 50mg |
$444.00 | 2024-05-25 | |
Aaron | AR02AFA4-50mg |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 50mg |
$450.00 | 2025-02-17 | |
Enamine | EN300-39854979-1.0g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 1.0g |
$1329.0 | 2023-07-06 | |
Aaron | AR02AFA4-250mg |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 250mg |
$932.00 | 2025-02-17 | |
Enamine | EN300-39854979-10.0g |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride |
2249767-83-5 | 95% | 10.0g |
$5712.0 | 2023-07-06 |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochlorideに関する追加情報
Recent Advances in the Study of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride (CAS: 2249767-83-5)
In recent years, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride (CAS: 2249767-83-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique dinitrophenyl and amino acid ester moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key breakthroughs in the research of this compound is its role as a prodrug. Recent findings suggest that (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride can be effectively metabolized in vivo to release active drug molecules, thereby enhancing bioavailability and reducing side effects. This property makes it a valuable candidate for drug delivery systems, particularly in the treatment of neurological disorders and inflammatory diseases.
Another area of interest is the compound's interaction with biological targets. Advanced spectroscopic and computational studies have revealed that the dinitrophenyl group plays a crucial role in binding to specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in signal transduction pathways, which could have implications for cancer therapy. These findings are supported by in vitro and in vivo experiments, demonstrating significant inhibitory effects at nanomolar concentrations.
The synthesis of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles. These advancements not only facilitate large-scale production but also reduce environmental impact, aligning with the growing demand for sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain. The stability of the compound under physiological conditions and its potential toxicity profiles require further investigation. Ongoing studies are employing advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), to address these issues. Preliminary data indicate that structural modifications could enhance stability without compromising efficacy.
In conclusion, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride represents a versatile and promising compound in the realm of chemical biology and drug development. Its unique properties and mechanisms of action offer numerous opportunities for therapeutic innovation. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for novel treatments in various medical fields.
2249767-83-5 ((3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride) Related Products
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)




